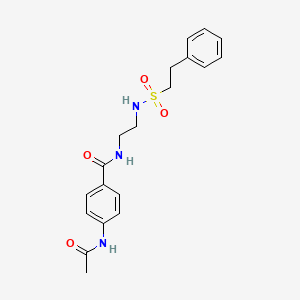

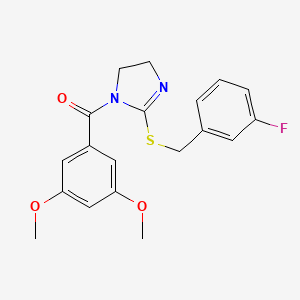

2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide" is a chemical derivative that falls within the broader class of acetamide compounds. Acetamides are known for their diverse biological activities and have been the subject of various synthetic efforts to explore their potential applications in medicinal chemistry. The compound appears to be a hybrid structure, incorporating elements of furan, a thiophene analog, and a morpholine moiety, which suggests a potential for biological activity, possibly as an antifungal agent, as seen in related compounds .

Synthesis Analysis

Although the specific synthesis of "2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide" is not detailed in the provided papers, a related synthesis approach can be found in the literature. For instance, a series of N-(furan-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives were synthesized using a one-pot three-component synthesis involving 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst . This method is noted for its good yields, environmental friendliness, straightforward protocol, short reaction times, and mild reaction conditions. Such a method could potentially be adapted for the synthesis of the compound by substituting the appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of "2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide" would likely feature a furan ring, known for its aromaticity and reactivity due to the oxygen heteroatom. The morpholine ring, a common feature in pharmacologically active molecules, provides a balance of lipophilicity and hydrophilicity, which can influence the compound's interaction with biological targets. The presence of a thioether linkage (sulfur analog of an ether) suggests an additional dimension of chemical reactivity that could be leveraged in biological interactions.

Chemical Reactions Analysis

While the specific chemical reactions of "2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide" are not described in the provided data, compounds with similar structural features have been shown to possess fungicidal properties . The morpholin-3-yl acetamide derivatives, for example, have demonstrated broad-spectrum antifungal activity against Candida and Aspergillus species. Modifications to the morpholine core, such as the introduction of gem-dimethyl groups, have been used to enhance plasmatic stability while maintaining antifungal activity. These insights suggest that the compound may also undergo chemical reactions that confer antifungal properties, although further research would be needed to confirm this.

Physical and Chemical Properties Analysis

科学的研究の応用

Crystal Structures and Chemical Properties

Crystal Structures Analysis

The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been described, providing insights into their molecular configurations and potential for chemical modifications (Galushchinskiy, Slepukhin, & Obydennov, 2017). This research highlights the structural diversity and potential application of these compounds in designing new chemical entities with desired properties.

Synthesis and Structural Aspects

The synthesis and structural elucidation of amide-containing derivatives, focusing on salt and inclusion compounds, have been explored, showcasing the versatility of these compounds in forming crystalline structures with distinct chemical properties (Karmakar, Sarma, & Baruah, 2007). This underscores the potential for developing novel materials or chemical reagents based on such molecular frameworks.

Chemical Reactions and Synthetic Applications

Betti Reaction and Rearrangements

A study on the Betti reaction involving furfural and acetamide highlighted the formation of complex molecules, including unexpected secondary carbo-Piancatelli rearrangement, indicating the synthetic versatility and potential for creating novel heterocyclic compounds (Gutnov, Abaev, & Demidov, 2019). This points to the possibility of utilizing such reactions for synthesizing new drugs or materials with specific functions.

Anti-tuberculosis Activity

The synthesis and evaluation of N-(furan-2-ylmethyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives for their anti-tuberculosis activity have been documented, showcasing the potential of these compounds in medicinal chemistry and drug development (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011). This research highlights the therapeutic potential of structurally related compounds in addressing global health challenges.

特性

IUPAC Name |

2-ethoxy-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-2-18-11-14(17)15-9-13(12-3-6-19-10-12)16-4-7-20-8-5-16/h3,6,10,13H,2,4-5,7-9,11H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXIQBVHTZVWFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC(C1=COC=C1)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2542434.png)

![Cyclopropyl-[2-[1-(oxirane-2-carbonyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B2542435.png)

![4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1'-biphenyl](/img/structure/B2542439.png)

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2542441.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide](/img/structure/B2542443.png)

![2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2542445.png)

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2542448.png)

![1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B2542449.png)

![1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B2542450.png)